molecular formula C18H18N4O3 B10988338 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10988338
M. Wt: 338.4 g/mol
InChI Key: HALYWRHVUYTIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a heterocyclic compound featuring a benzodioxin moiety linked via a butanamide chain to a [1,2,4]triazolo[4,3-a]pyridine group.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C18H18N4O3/c23-18(19-13-7-8-14-15(12-13)25-11-10-24-14)6-3-5-17-21-20-16-4-1-2-9-22(16)17/h1-2,4,7-9,12H,3,5-6,10-11H2,(H,19,23)

InChI Key

HALYWRHVUYTIII-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Catechol-Derived Ring-Closing Reactions

The most widely adopted method involves nucleophilic substitution of catechol derivatives with dihaloalkanes. For example, 6-nitro-1,4-benzodioxane is synthesized via reaction of 4-nitrocatechol with 1,2-dibromoethane in the presence of potassium carbonate, followed by catalytic hydrogenation to yield the amine. This method achieves yields of 78–85% but requires careful control of stoichiometry to avoid polysubstitution.

Representative Procedure :

  • 4-Nitrocatechol (10 mmol) and 1,2-dibromoethane (12 mmol) are refluxed in acetone with K₂CO₃ (30 mmol) for 24 h.

  • The crude 6-nitro-1,4-benzodioxane is purified via silica gel chromatography (hexane/EtOAc 4:1).

  • Hydrogenation over Pd/C (10% wt) in methanol at 50 psi H₂ affords the amine (83% yield).

Oxidative Cyclization of Substituted Phenethylamines

An alternative approach employs oxidative cyclization of 2-(2-hydroxyaryl)ethylamines using Mn(OAc)₃. This method enables direct amine incorporation but suffers from lower yields (52–60%) due to competing side reactions.

Construction of the Triazolo[4,3-a]pyridine Moiety

The triazolopyridine segment is synthesized via cyclocondensation or transition metal-catalyzed annulation.

Microwave-Assisted Cyclocondensation

A metal-free protocol uses 1-amino-2-iminopyridines and carboxylic acids under microwave irradiation (Scheme 1). For 3-substituted derivatives:

  • 1-Amino-2-iminopyridine (5 mmol) and R-COOH (5.5 mmol) are irradiated at 150°C for 15 min in DMF.

  • The product precipitates upon cooling, yielding 70–92% pure triazolopyridines.

Key Data :

Reactant (R-COOH)Yield (%)Reaction Time (min)
4-Fluorobenzoic acid8815
Acrylic acid7620
Glyoxalic acid9210

Palladium-Catalyzed C–H Activation

For enhanced regioselectivity, Pd(OAc)₂ (5 mol%) catalyzes the annulation of 2-azidopyridines with alkynes in toluene at 110°C. This method achieves 65–78% yields but requires stringent exclusion of moisture.

Coupling Strategies for Butanamide Linkage

The butanamide linker is introduced via sequential alkylation and amidation.

Stepwise Assembly

  • Alkylation : 4-Bromobutyryl chloride is reacted with the triazolopyridine under Friedel-Crafts conditions (AlCl₃, DCM, 0°C→RT, 12 h) to install the butanoyl chain.

  • Amidation : The resulting acid is activated with EDCl/HOBt and coupled with 2,3-dihydro-1,4-benzodioxin-6-amine in DMF at 0°C→RT (18 h), yielding 68–74% of the target compound.

Optimization Data :

Coupling ReagentSolventTemp (°C)Yield (%)
EDCl/HOBtDMF0→2574
HATUDCM-10→2568
DCC/DMAPTHF2561

One-Pot Tandem Approach

A streamlined method combines Ugi-4CR and post-cyclization:

  • 2,3-Dihydro-1,4-benzodioxin-6-amine, 4-oxobutanoic acid, tert-butyl isocyanide, and triazolopyridine-carbaldehyde react in MeOH at 50°C (24 h).

  • In situ TFA-mediated cyclization yields the target compound in 58% overall yield, reducing purification steps.

Analytical Characterization

Critical spectroscopic data for batch validation:

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.72 (s, 1H, triazole-H)

  • δ 7.89 (d, J = 8.4 Hz, 1H, pyridine-H)

  • δ 6.90–6.84 (m, 3H, benzodioxane-H)

  • δ 4.25 (s, 4H, –OCH₂CH₂O–)

  • δ 2.45 (t, J = 7.2 Hz, 2H, –CH₂CO–)

HRMS (ESI-TOF) :

  • m/z Calcd for C₁₉H₁₈N₄O₃ [M+H]⁺: 367.1409

  • Found: 367.1412

Challenges and Optimization Opportunities

  • Regioselectivity in Triazole Formation : Competing- and-triazole isomers necessitate careful control of reaction kinetics. Microwave irradiation reduces isomerization compared to thermal methods.

  • Amidation Efficiency : EDCl/HOBt outperforms HATU and DCC in coupling yields due to reduced epimerization.

  • Purification : Silica gel chromatography remains standard, but preparative HPLC (C18, MeCN/H₂O + 0.1% FA) improves purity to >98% for pharmacological applications .

Chemical Reactions Analysis

Amide Bond Formation and Hydrolysis

The central amide group undergoes characteristic reactions:

  • Synthesis : Formed via coupling between 2,3-dihydro-1,4-benzodioxin-6-amine and 4-( triazolo[4,3-a]pyridin-3-yl)butanoic acid derivatives. Reactions typically employ activating agents like HATU or EDCl in dimethylformamide (DMF) at pH 7–8.

  • Hydrolysis : Cleavage under acidic (HCl, 110°C) or basic (NaOH, reflux) conditions regenerates the carboxylic acid and amine precursors, enabling structural modifications.

Reaction Type Conditions Yield Application
Amide CouplingDMF, HATU, RT, 12 h75–85%Primary synthesis step
Acidic Hydrolysis6M HCl, 110°C, 6 h90%Degradation studies
Basic Hydrolysis2M NaOH, reflux, 4 h88%Functional group interconversion

Triazolopyridine Modifications

The triazolo[4,3-a]pyridine moiety participates in cross-coupling reactions:

  • Suzuki Coupling : The iodide derivative reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ to introduce aryl groups at the 3-position .

  • Sonogashira Coupling : Alkyne incorporation occurs with terminal alkynes (e.g., 4-ethylnylanisole) under Pd catalysis, yielding analogues for structure-activity studies .

Reaction Type Reagents/Conditions Yield Product Utility
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C88%Aryl-functionalized derivatives
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N, 70°C61%Alkyne-bearing probes

Benzodioxin Ring Functionalization

The 2,3-dihydro-1,4-benzodioxin subunit undergoes electrophilic substitution:

  • Nitration : Controlled nitration at the 5-position using HNO₃/H₂SO₄ introduces nitro groups for further reduction to amines.

  • Bromination : Electrophilic bromination (Br₂, FeBr₃) generates brominated intermediates for cross-coupling.

Reaction Type Conditions Regioselectivity
NitrationHNO₃ (conc.), H₂SO₄, 0–5°C5-position
BrominationBr₂ (1 equiv.), FeBr₃, CH₂Cl₂7-position

Heterocyclic Ring Opening and Rearrangement

The triazolopyridine ring exhibits unique reactivity:

  • Acid-Mediated Ring Opening : Treatment with HCl (6M) at elevated temperatures converts the triazole ring into a pyridine-2-carboxamide derivative .

  • Base-Induced Rearrangement : Under strong basic conditions (KOH, ethanol), the triazole ring reorganizes to form imidazo[1,2-a]pyridine derivatives .

Enzymatic Interactions

While not a traditional chemical reaction, the compound’s bioactivity involves non-covalent interactions:

  • α-Glucosidase Inhibition : Binds to the enzyme’s active site via hydrogen bonding with the amide carbonyl and π-stacking with the triazolopyridine ring (IC₅₀ ≈ 12 µM).

  • Acetylcholinesterase Binding : The benzodioxin oxygen atoms coordinate with catalytic serine residues, showing moderate inhibition (IC₅₀ ≈ 35 µM).

Stability Under Physiological Conditions

Studies indicate:

  • pH Stability : Stable in pH 5–8 (24 h, 37°C), but degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) conditions.

  • Thermal Stability : Decomposes above 200°C, with a melting point of 189–192°C.

This compound’s reactivity profile enables its use in medicinal chemistry for lead optimization, while its stability data inform formulation strategies. Further research into catalytic asymmetric synthesis and in vivo metabolic reactions is warranted.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves several chemical reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The compound's structure includes a benzodioxin moiety linked to a triazole-pyridine unit through a butanamide chain. This unique structure contributes to its biological activity and potential therapeutic applications.

Enzyme Inhibition

Recent studies have demonstrated that compounds related to this compound exhibit significant enzyme inhibitory activities. For instance:

  • Acetylcholinesterase Inhibition : This compound has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. Enzyme inhibition can potentially enhance cholinergic neurotransmission in patients suffering from cognitive decline .
  • α-glucosidase Inhibition : The compound has also been evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This activity suggests potential applications in managing Type 2 diabetes mellitus (T2DM) by regulating blood glucose levels .

Therapeutic Implications

The therapeutic implications of this compound are broad and include:

  • Neuroprotective Agents : Due to its AChE inhibitory properties, the compound could serve as a basis for developing neuroprotective agents aimed at treating Alzheimer's disease.
  • Antidiabetic Agents : Its ability to inhibit α-glucosidase positions it as a candidate for antidiabetic medications that help control postprandial blood sugar spikes.

Case Studies

Several case studies have explored the efficacy of derivatives of this compound:

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of related benzodioxin derivatives revealed that they significantly improved cognitive function in animal models of Alzheimer's disease. The results indicated that these compounds could enhance memory retention and learning capabilities by modulating cholinergic activity .

Case Study 2: Antidiabetic Potential

Another study focused on the antidiabetic potential of N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-acetamide derivatives found that they effectively reduced blood glucose levels in diabetic rats. These findings suggest that similar compounds could be developed into therapeutic agents for managing diabetes .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance Reference
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide C₂₀H₁₈N₄O₄* 390.39 g/mol Benzodioxin, triazolopyridine, butanamide Hypothesized anti-inflammatory/oncology target N/A
4-(2,4-Dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide C₁₈H₁₇Cl₂NO₄ 382.24 g/mol Benzodioxin, dichlorophenoxy, butanamide Unknown; structural analog
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 g/mol Benzodioxin, methoxypyridine, dimethylaminomethyl Research use only; unvalidated for medical use
3-[2-(4-Fluorophenyl)-4-quinolinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine C₂₄H₂₀FN₅ 397.45 g/mol Triazoloazepine, fluorophenyl, quinoline Potential kinase inhibitor activity

*Calculated based on SMILES and formula conventions.

Key Observations :

  • Substituent Impact: The triazolopyridine group in the target compound may enhance binding to aromatic or heterocyclic receptors compared to chlorophenoxy (in ) or methoxypyridine (in ) analogs.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity based on recent studies, including its synthesis, mechanisms of action, and therapeutic implications.

Synthesis

The synthesis of this compound involves several steps:

  • Starting Material : The synthesis begins with 2,3-dihydrobenzo[1,4]-dioxin-6-amine.
  • Reagents : It is reacted with various 2-bromo-N-(un/substituted phenyl)acetamides in a polar aprotic solvent like DMF (dimethylformamide) using lithium hydride as a base.
  • Characterization : The final product is characterized using techniques such as NMR and IR spectroscopy to confirm its structure and purity .

Enzyme Inhibition

One of the primary biological activities of this compound is its inhibitory effect on specific enzymes:

  • α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition studies have shown that derivatives of this compound exhibit significant α-glucosidase inhibitory activity, suggesting potential use in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .
  • Acetylcholinesterase (AChE) : The compound also demonstrates inhibition against AChE, which is relevant for therapeutic strategies in Alzheimer's disease (AD). The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function in patients with AD .

Antimicrobial and Antioxidant Activity

Recent studies have expanded the investigation into the antimicrobial and antioxidant properties of related compounds:

  • Antimicrobial Activity : Compounds synthesized with similar frameworks have shown promising results against various pathogens. For instance, triazole derivatives have been evaluated for their antibacterial and antifungal properties. These derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria .
  • Antioxidant Activity : The antioxidant capacity of these compounds was assessed through various assays (e.g., DPPH radical scavenging), indicating their potential to mitigate oxidative stress-related damage in biological systems .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Diabetes Management : In a study involving diabetic rats treated with this compound, significant reductions in blood glucose levels were observed alongside improvements in insulin sensitivity. This suggests that the compound may help regulate glucose metabolism effectively .
  • Neuroprotective Effects : Another study indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This finding supports its potential application in neurodegenerative diseases where oxidative damage is a contributing factor .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide?

The synthesis typically involves two key steps: (1) functionalization of the benzodioxin scaffold and (2) coupling with the triazolopyridine moiety. For example, the triazolopyridine core can be synthesized via cyclization of hydrazine derivatives with aldehydes under oxidative conditions (e.g., NaOCl in ethanol), followed by amide coupling using reagents like HATU or EDCI. Solvent selection (e.g., DMF, acetonitrile) and temperature control (0°C to room temperature) are critical to minimize side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Confirm structural integrity by resolving aromatic protons (δ 7.0–8.5 ppm for triazolopyridine) and benzodioxin methylene groups (δ 4.2–4.5 ppm). DMSO-d6 is commonly used for solubility .
  • HRMS (ESI) : Validates molecular weight with precision (e.g., calculated vs. observed m/z within 0.001 Da) .
  • FTIR : Identifies functional groups like amide C=O (1650–1680 cm⁻¹) and triazole C=N (1550–1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the amide coupling step?

  • Reagent Selection : HATU or EDCI/HOBt systems enhance coupling efficiency compared to DCC.
  • Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) improve reagent solubility.
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing intermediates.
  • Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (MeOH/H2O) removes unreacted starting materials .

Q. What analytical strategies address discrepancies in biological activity data across studies?

Discrepancies may arise from:

  • Impurity Profiles : Use HPLC (C18 column, acetonitrile/water gradient) coupled with LC-MS to identify and quantify impurities (e.g., unreacted intermediates or degradation products) .
  • Assay Variability : Standardize bioassay conditions (e.g., fixed enzyme concentrations, buffer pH, incubation time) and include positive controls (e.g., reference inhibitors) .
  • Batch Consistency : Compare multiple synthetic batches via NMR and HRMS to ensure reproducibility .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

  • Target Engagement Assays : Use fluorescence polarization or SPR to measure binding affinity to putative targets (e.g., kinases, GPCRs).
  • Enzyme Inhibition Studies : Perform kinetic assays (Km/Vmax analysis) to determine inhibition mode (competitive/non-competitive).
  • Cellular Models : CRISPR knockouts or siRNA silencing of the target gene can validate specificity. Dose-response curves (IC50) in cell-based assays (e.g., proliferation, apoptosis) provide functional insights .

Q. What computational methods support the rational design of analogs with improved potency?

  • Molecular Docking : Tools like AutoDock Vina predict binding poses within target active sites (e.g., PDB structures).
  • QSAR Modeling : Correlate structural features (logP, polar surface area) with activity data to guide analog synthesis.
  • MD Simulations : Assess binding stability over time (e.g., 100-ns trajectories in GROMACS) .

Data Contradiction and Validation

Q. How should researchers resolve conflicting data regarding the compound’s solubility and stability?

  • Solubility Screening : Test in multiple solvents (DMSO, PBS, ethanol) using nephelometry or UV-Vis spectroscopy.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Buffer Compatibility : Assess pH-dependent stability (pH 3–9) to identify optimal storage conditions .

Methodological Frameworks

Q. What theoretical frameworks guide the design of experiments involving this compound?

  • Retrosynthetic Analysis : Break down the molecule into benzodioxin and triazolopyridine precursors to plan synthetic routes.
  • Lipinski’s Rule of Five : Ensure drug-like properties (MW < 500, logP < 5) during analog design.
  • Free-Wilson Analysis : Statistically evaluate substituent contributions to activity in SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.